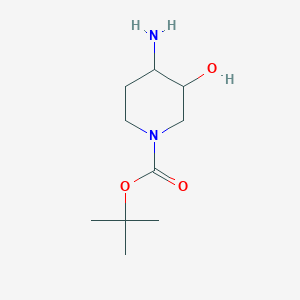

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUZCYJWPQPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619219 | |

| Record name | tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203503-03-1 | |

| Record name | tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods Analysis

Protection and Functionalization of Piperidine Nitrogen

A common synthetic approach involves protecting the piperidine nitrogen with a tert-butyl carbamate group (Boc protection). This is typically achieved by reacting 4-amino-3-hydroxypiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is generally conducted in an organic solvent like dichloromethane at low temperatures (0 to 5°C) to minimize side reactions and ensure selective protection.

Reaction Scheme:

- Starting material: 4-amino-3-hydroxypiperidine

- Reagent: tert-butyl chloroformate

- Base: triethylamine

- Solvent: dichloromethane

- Temperature: 0–5°C

Conversion of Hydroxy to Chloro Derivatives

The hydroxy group at the 3-position can be converted to a chloro substituent to facilitate further transformations. This is done by treating the hydroxy compound with chlorinating agents such as thionyl chloride , phosphorous oxychloride , or sulfuryl chloride in the presence of organic or inorganic bases. This step is crucial for preparing intermediates like (S)-tert-butyl 3-chloropiperidine-1-carboxylate, which can be further reacted to introduce other substituents.

Sulfonylation of the Hydroxy Group

Another key step involves the sulfonylation of the 3-hydroxy group using sulfonyl chlorides such as methane sulfonyl chloride or p-toluene sulfonyl chloride . This reaction is performed in the presence of a base (organic or inorganic) and a suitable solvent like dichloromethane at low temperatures (0–5°C), followed by stirring at room temperature. The sulfonylated intermediate is often purified by washing with aqueous acid and base solutions and then dried under reduced pressure.

Oxidation and Further Functionalization

Oxidation of intermediates can be achieved using hydrogen peroxide followed by treatment with bases such as sodium thiosulfate to quench excess oxidants. This step is applied to prepare specific oxidized derivatives or to remove protecting groups selectively.

Industrial and Continuous Flow Methods

In industrial settings, the synthesis may be optimized using continuous flow reactors to improve efficiency, yield, and purity. Automated control of reaction parameters such as temperature, reagent addition, and mixing allows scalable production of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate suitable for pharmaceutical applications.

Detailed Experimental Data and Reaction Conditions

Representative Experimental Procedure (From Patent Literature)

- To a cooled (0–5°C) solution of (S)-tert-butyl-3-hydroxypiperidine-1-carboxylate (5 g) in dichloromethane (25 mL), methane sulfonyl chloride (3.7 g) and 4-dimethylaminopyridine (0.66 g) were added.

- Triethylamine (7.5 g) was added slowly while maintaining temperature.

- The mixture was stirred at 25–30°C for 2 hours.

- Upon completion, water was added, layers separated, and the organic phase washed sequentially with 10% aqueous citric acid, sodium bicarbonate, and sodium chloride solutions.

- The solvent was removed under reduced pressure, co-distilled with toluene, and the residue stirred with toluene at 25–30°C for 60 minutes.

- The solid was filtered, washed, and dried to yield the sulfonylated intermediate.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of tert-butyl 4-oxo-3-hydroxypiperidine-1-carboxylate.

Reduction: Formation of tert-butyl 4-amino-3-hydroxypiperidine.

Substitution: Formation of various N-substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is widely used in scientific research due to its versatility:

Mecanismo De Acción

The mechanism of action of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission and cell proliferation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variants

The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and physical properties:

Key Observations:

Stereochemistry : The (3R,4R) stereoisomer (CAS: 1007596-95-3) is enantiomerically pure, which may enhance binding specificity in chiral environments compared to the racemic form .

Methoxy substitution (CAS: 1171125-92-0) reduces polarity compared to hydroxyl, altering solubility and metabolic stability .

Side-Chain Modifications: The 2-amino-1-hydroxyethyl group (CAS: 301221-57-8) extends the side chain, possibly improving solubility or introducing hydrogen-bonding sites .

Physical and Chemical Properties

Actividad Biológica

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is a piperidine derivative that has attracted attention in pharmacological research due to its potential therapeutic properties. This compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyl group attached to a piperidine ring, making it a versatile building block for synthesizing complex molecules.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator , influencing various biological pathways. This interaction can lead to significant changes in cellular signaling processes, including neurotransmission and cell proliferation.

Key Mechanisms

- Ligand Binding : The compound can bind to receptors or enzymes, modulating their activity.

- Cellular Signaling : By affecting signaling pathways, it can influence biological processes such as apoptosis and proliferation.

- Potential Anticancer Activity : Research indicates that it may exhibit anticancer properties by inducing apoptosis in tumor cells .

Research Findings

Recent studies have explored the biological activity of this compound in various contexts, including cancer therapy and enzyme inhibition.

Cancer Therapy

A study highlighted its potential anticancer activity through mechanisms involving apoptosis induction in hypopharyngeal tumor cells. The compound demonstrated slightly better cytotoxicity compared to the reference drug bleomycin, suggesting its efficacy in cancer treatment .

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in disease processes, particularly protein tyrosine kinases, which are crucial in cancer progression. The structure–activity relationship (SAR) studies indicate that variations in the piperidine structure can significantly affect inhibition potency .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both amino and hydroxyl groups | Modulator of enzyme activity; potential anticancer effects |

| Tert-butyl 4-hydroxy-1-piperidinecarboxylate | Lacks the amino group | Limited biological activity compared to tert-butyl 4-amino |

| Tert-butyl 4-amino-1-piperidinecarboxylate | Lacks the hydroxyl group | Reduced interaction with biological targets |

| Tert-butyl 3-hydroxy-4-aminopiperidine-1-carboxylate | Different positioning of functional groups | Varies in biological activity based on structural modifications |

Case Studies

Several case studies have documented the application of this compound in drug development:

- Anticancer Efficacy : In vitro studies demonstrated that this compound could enhance apoptosis in specific cancer cell lines, suggesting its potential role as a therapeutic agent.

- Enzyme Targeting : Investigations into its inhibitory effects on protein tyrosine kinases revealed promising results, indicating that modifications to its structure could enhance efficacy against cancer cells.

Q & A

Q. What are the recommended storage conditions for Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate to ensure stability during experimental use?

The compound should be stored in a refrigerator (2–8°C) to maintain stability, as it is sensitive to ambient temperatures. Its liquid form requires airtight containers to prevent moisture absorption or degradation. Purity (97%) should be verified via analytical certificates prior to use, and exposure to light should be minimized .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Synthesis typically involves multi-step reactions, including nucleophilic substitution or condensation under inert atmospheres. Key steps may include:

- Protection/deprotection of functional groups (e.g., tert-butyloxycarbonyl (Boc) for amine protection).

- Monitoring reaction progress via thin-layer chromatography (TLC) to ensure intermediate formation . Critical parameters include pH control, temperature optimization, and solvent selection (e.g., dimethyl sulfoxide for polar intermediates).

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Chromatography : Use HPLC or GC-MS to assess purity and detect impurities.

- Spectroscopy : Confirm structure via H/C NMR for functional group analysis and FT-IR for bond vibrations.

- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves stereochemistry and validates configuration (e.g., 3R,4R isomer) .

Advanced Research Questions

Q. What analytical methodologies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

- Kinetic Studies : Perform accelerated stability testing at elevated temperatures (40–60°C) and monitor degradation products via LC-MS.

- Hydrolysis Analysis : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) and quantify residual intact compound using UV-Vis spectroscopy or HPLC .

- Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition profiles to determine optimal handling conditions.

Q. How can computational chemistry tools optimize synthetic pathways for derivatives of this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction energetics and transition states.

- Reaction Path Search Software : Tools like ICReDD integrate experimental data with computational models to narrow optimal reaction conditions (e.g., solvent polarity, catalyst selection) .

- Molecular Dynamics Simulations : Model interactions between intermediates and solvents to improve yield and selectivity.

Q. What strategies resolve discrepancies in biological activity data across different assay systems?

- Target Validation : Use competitive binding assays (e.g., surface plasmon resonance) to confirm interactions with enzymes/receptors.

- Assay Standardization : Control variables like buffer composition, temperature, and cell line specificity to minimize variability.

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to identify outliers .

Q. How can crystallographic techniques resolve stereochemical ambiguities in this compound?

- Single-Crystal Growth : Optimize crystallization conditions (e.g., solvent evaporation, diffusion) to obtain high-quality crystals.

- SHELX Refinement : Utilize SHELXL for high-resolution data refinement, addressing challenges like twinning or disorder in the piperidine ring.

- Validation Tools : Employ programs like PLATON to check for structural errors and ensure compliance with IUCr standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.